6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Overview
Description
The compound “3-(1-amino-2-methylpropyl)benzoic acid hydrochloride” has a CAS Number of 2551119-93-6 and a molecular weight of 229.71 . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “3-(1-amino-2-methylpropyl)benzoic acid hydrochloride” is 1S/C11H15NO2.ClH/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14;/h3-7,10H,12H2,1-2H3,(H,13,14);1H
. This can be used to generate a 3D structure of the molecule.
Physical and Chemical Properties Analysis
The related compound “2-Amino-2-methyl-1-propanol hydrochloride” has a molecular weight of 125.60 and a melting point of 204 °C .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Kurasawa et al. (1988) explored the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and subsequent transformations leading to spiro[benzoxazole-2′(3′H),4(1H)pyrazolo[5,1-c][1,2,4]-triazines] through reactions involving amino-phenol hydrochloride. The study also mentioned the alkylation of these compounds to yield derivatives with potential biological activities (Kurasawa, Okiyama, Kamigaki, Kanoh, Takada, & Okamoto, 1988).
Chemical Transformations and Characterization
Button and Gossage (2003) reported the synthesis and characterization of a series of chiral and achiral 2-(aminophenyl)-2-oxazolines and related compounds. They employed a one-step procedure involving isatoic anhydride or its analogues with amino-alcohols, highlighting the use of anhydrous ZnCl2 as an effective catalyst (Button & Gossage, 2003).
Synthesis and Biological Activity
Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol, followed by a biological activity assessment using the brine shrimp lethality test. The study highlighted the potential bioactivity of these compounds for further research (Rudyanto, Ekowati, Widiandani, Honda, & Jalan Dharmawangsa Dalam, 2014).
Hydrolysis Studies and Synthesis
Iwanami et al. (1964) investigated the hydrolysis of various compounds including 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine and others. The study provided insights into the hydrolysis mechanism and its connection with enamine and ketimine tautomerism (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Safety and Hazards
Properties
IUPAC Name |
6-(1-amino-2-methylpropyl)-3H-1,3-benzoxazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-6(2)10(12)7-3-4-8-9(5-7)15-11(14)13-8;/h3-6,10H,12H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHYXZNICJBVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)NC(=O)O2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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